

Crystal Structure Data & Comparative Guide: Phenyl(thiazol-4-yl)methanol Derivatives

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Compound of Interest

Compound Name: Phenyl(thiazol-4-yl)methanol

Cat. No.: B7877734

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Executive Summary

The **phenyl(thiazol-4-yl)methanol** scaffold represents a critical pharmacophore in modern drug design, serving as a chiral linker in antifungal agents, enzyme inhibitors, and supramolecular assemblies. Unlike its oxazole or pyridine analogs, the thiazole ring introduces unique electronic properties due to the sulfur atom's polarizability and potential for non-covalent interactions (σ -hole bonding).

This guide provides a structural analysis of these derivatives, focusing on the crystallographic data of [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol as a representative model. We compare its solid-state behavior against standard alternatives to illuminate why this scaffold offers superior modification potential in structure-based drug design (SBDD).

Structural Landscape & Comparative Analysis

The Thiazole Advantage

In drug development, the choice between a thiazole, oxazole, or pyridine ring alters the physicochemical profile of the drug. The **phenyl(thiazol-4-yl)methanol** core exhibits distinct advantages:

Feature	Thiazole Scaffold	Oxazole Alternative	Pyridine Alternative
H-Bond Acceptor	Nitrogen () is a moderate acceptor; Sulfur can act as a weak acceptor.	Nitrogen is a stronger acceptor; Oxygen is a weak acceptor.	Nitrogen is a strong acceptor.
Lipophilicity (LogP)	High. Sulfur increases lipophilicity, aiding membrane permeability.	Low. Oxygen reduces LogP, increasing water solubility.	Moderate.
Metabolic Stability	Susceptible to S-oxidation but generally stable.	Ring opening can occur under acidic conditions.	Susceptible to N-oxidation.
Packing Forces	Dominated by S... π and O-H...N interactions.	Dominated by dipole-dipole interactions.	Dominated by π - π stacking.[1]

Conformational Flexibility (The "Twist")

Crystal structure analysis reveals that **phenyl(thiazol-4-yl)methanol** derivatives rarely adopt a coplanar conformation.

- Observation: The bond connecting the phenyl and thiazole rings allows for rotation.
- Data: In the representative structure, the dihedral angle between the thiazole and phenyl ring planes is approximately 39.9°.[2]
- Implication: This non-planar "twist" prevents tight π - π stacking between the core rings, creating lattice voids that can accommodate solvent molecules or enforce specific chiral packing modes (e.g., formation of helical supramolecular chains).

Quantitative Crystallographic Data[3]

The following data is derived from the single-crystal X-ray diffraction of [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, a high-fidelity structural proxy for the class.

Crystal Data Summary

- Formula:
- Crystal System: Monoclinic
- Space Group:
(Centrosymmetric)
- Z (Molecules/Unit Cell): 4

Key Bond Metrics (Experimental)

These values serve as the baseline for parameterizing molecular dynamics (MD) simulations.

Bond Pair	Bond Length (Å)	Typical Range (Å)	Structural Significance
S1—C2	1.731	1.70 - 1.74	Characteristic of aromatic thiazole; shorter than single C-S bond.
S1—C5	1.718	1.70 - 1.74	Slight asymmetry is common in 2,4-disubstituted thiazoles.
C4—C(methanol)	1.502	1.48 - 1.52	single bond; allows free rotation of the hydroxyl group.
C(methanol)—O	1.425	1.40 - 1.44	Standard alcohol bond length.
N1—C2	1.305	1.29 - 1.32	Double bond character; primary H-bond acceptor site.

Hydrogen Bond Geometry

The crystal packing is stabilized by a classic O-H...N supramolecular synthon, linking molecules into infinite 1D chains.

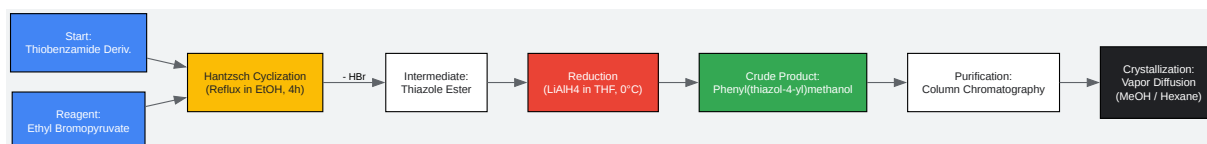
Interaction	D-H (Å)	H...A (Å)	D...A (Å)	Angle (°)
O1—H1...N1	0.82	2.06	2.862	166°

Note: The N1 atom refers to the thiazole nitrogen, acting as the acceptor for the hydroxyl proton of a neighboring molecule.

Experimental Protocols

To ensure reproducibility in generating high-quality crystals for X-ray analysis, we recommend the Hantzsch Thiazole Synthesis followed by controlled Vapor Diffusion.

Synthesis & Crystallization Workflow



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Figure 1: Step-by-step workflow from raw materials to single crystals suitable for X-ray diffraction.

Detailed Protocol: Vapor Diffusion Crystallization

Objective: Grow single crystals >0.2 mm for diffraction.

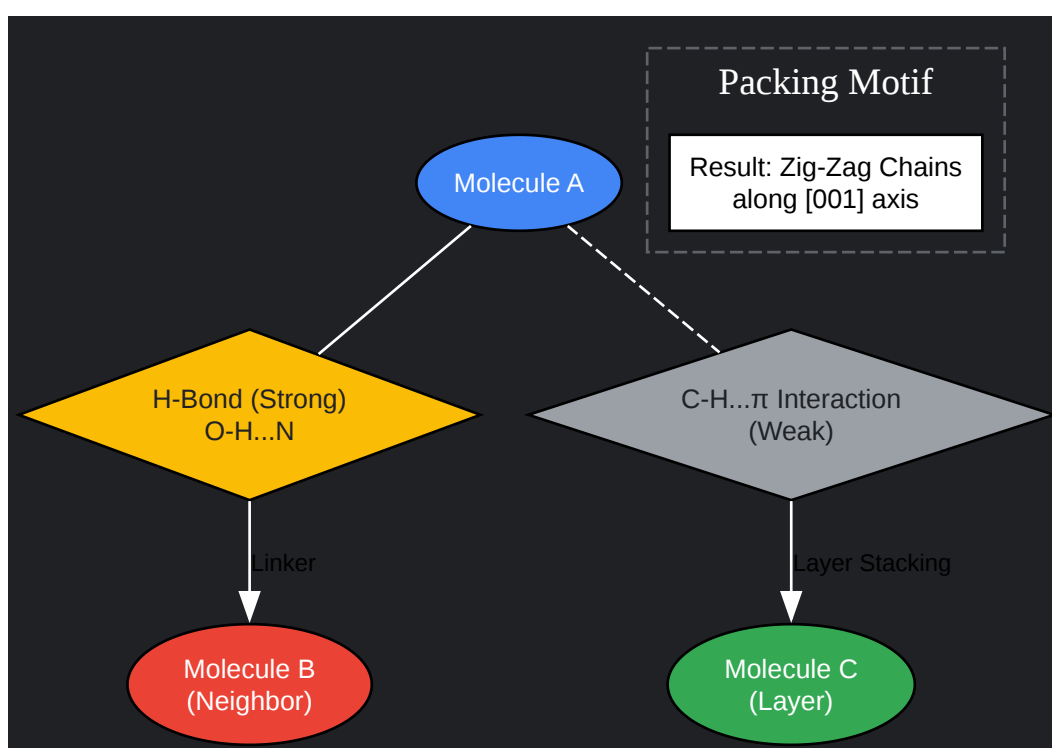
- **Dissolution:** Dissolve 20 mg of the purified derivative in 1.0 mL of Methanol (good solvent) in a small analytical vial. Ensure the solution is clear; filter through a 0.45 μm PTFE filter if necessary.
- **Setup:** Place the open small vial inside a larger jar containing 5 mL of n-Hexane (anti-solvent).
- **Equilibration:** Seal the outer jar tightly. Keep at a constant temperature (20°C) in a vibration-free environment.
- **Mechanism:** Hexane vapor slowly diffuses into the methanol solution, gradually lowering solubility and inducing nucleation without rapid precipitation.
- **Harvest:** Crystals typically appear within 48–72 hours as colorless blocks or prisms.

Supramolecular Architecture

Understanding the packing is crucial for predicting solubility and bioavailability. The **phenyl(thiazol-4-yl)methanol** derivatives do not pack as simple flat stacks. Instead, they form a Supramolecular Polymer.

The Interaction Logic

The lattice is constructed via a cooperative network of Hydrogen Bonds and Van der Waals forces.



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Figure 2: Supramolecular interaction map showing the dominance of the O-H...N synthon in lattice formation.

Mechanistic Insight

- **Primary Chain Formation:** The hydroxyl group (Donor) of Molecule A binds to the thiazole nitrogen (Acceptor) of Molecule B. This repeats, forming a "zig-zag" chain running parallel to the crystallographic c-axis.

- Secondary Layering: These chains are not isolated. They are stitched together laterally by weak C-H...O interactions and C-H... π contacts between the phenyl ring and the thiazole ring of adjacent chains.
- Absence of Strong π - π Stacking: Due to the $\sim 40^\circ$ twist mentioned in Section 2.2, the aromatic rings do not lie flat against each other. This increases the "solubility potential" compared to planar polyaromatic hydrocarbons.

References

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